molecular formula Zn B046588 Zinc CAS No. 7440-66-6

Zinc

Cat. No. B046588
Key on ui cas rn: 7440-66-6
M. Wt: 65.4 g/mol
InChI Key: HCHKCACWOHOZIP-UHFFFAOYSA-N
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Patent
US05726176

Procedure details

To a stirring solution of the chlorotrifluorosuccinic acid (part b) (24.5 g) in 200 ml dioxane was added portionwise zinc metal (85 g) and the mixture was stirred at ambient temperature for 10 hours to yield a viscous liquid which was decanted from the unreacted zinc. Most of the dioxane was evaporated in vacuo. The residue was dissolved in 100 ml H2O and a solution of 7.7 ml of concentrated H2SO4 in 25 ml of water was added. The solution was extracted with ether (3×100 ml) and dried over anhydrous MgSO4. The organic layer was stripped to yield 8.3 g (32%) of the product as a crystalline solid.
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
85 g
Type
catalyst
Reaction Step One
Yield
32%

Identifiers

REACTION_CXSMILES
Cl[C:2]([F:12])([C:9]([OH:11])=[O:10])[C:3]([F:8])([F:7])[C:4]([OH:6])=[O:5]>O1CCOCC1.[Zn]>[F:7][C:3]([F:8])([CH:2]([F:12])[C:9]([OH:11])=[O:10])[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
24.5 g
Type
reactant
Smiles
ClC(C(C(=O)O)(F)F)(C(=O)O)F
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
85 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield a viscous liquid which
CUSTOM
Type
CUSTOM
Details
was decanted from the unreacted zinc
CUSTOM
Type
CUSTOM
Details
Most of the dioxane was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 100 ml H2O
ADDITION
Type
ADDITION
Details
a solution of 7.7 ml of concentrated H2SO4 in 25 ml of water was added
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ether (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
FC(C(=O)O)(C(C(=O)O)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 40.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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